molecular formula C13H13N3O3S B1370614 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid CAS No. 1142202-80-9

4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid

Cat. No.: B1370614
CAS No.: 1142202-80-9
M. Wt: 291.33 g/mol
InChI Key: XCTGVXVKTZPJIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid typically involves the reaction of aniline with carbonyl compounds to form the anilinocarbonyl group. This is followed by the formation of the 1,3,4-thiadiazole ring through cyclization reactions. The final step involves the attachment of the butanoic acid moiety .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with proteins, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(Benzoyl)-1,3,4-thiadiazol-2-YL]-butanoic acid
  • 4-[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-YL]-butanoic acid
  • 4-[5-(Methylcarbamoyl)-1,3,4-thiadiazol-2-YL]-butanoic acid

Uniqueness

4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid is unique due to the presence of the anilinocarbonyl group, which provides specific binding properties and reactivity. This makes it particularly useful in proteomics research and other applications where specific interactions with proteins are required .

Properties

IUPAC Name

4-[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(18)8-4-7-10-15-16-13(20-10)12(19)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGVXVKTZPJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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